molecular formula C17H30O B1240492 Civetone CAS No. 542-46-1

Civetone

Cat. No. B1240492
CAS RN: 542-46-1
M. Wt: 250.4 g/mol
InChI Key: ZKVZSBSZTMPBQR-UPHRSURJSA-N
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Description

Synthesis Analysis

Civetone synthesis has evolved significantly over time, highlighting the chemical ingenuity in achieving this complex macrocyclic structure. Notably, the synthesis of civetone has been achieved through various methods, including the Ti-Claisen condensation followed by intramolecular olefin metathesis using Grubbs’ reagent, offering both stepwise and one-pot methods (Hamasaki et al., 2000). Another approach starts from oleic acid, leading to (Z)-civetone through a series of reactions including intermolecular olefin self-metathesis and intramolecular Dieckmann macrocyclization (Hagiwara et al., 2012). The synthesis from palm oil products demonstrates the potential for sustainable and high-yield production paths (Choo et al., 1994).

Scientific Research Applications

Isolation and Characterization in Perfumery

Civetone is a significant component in the perfume industry due to its characteristic odor. It is derived from civet, a substance of commercial importance. A study by Endallew Sa and E. Dagne (2020) developed and validated a sensitive method for the quantification of civetone in civet using thin-layer chromatography. This advancement aids in determining the civetone content in civet musk, essential for its use in perfumery (Endallew Sa & Dagne, 2020).

Role in Mammalian Pheromones

Research on mammalian pheromones, particularly involving civetone, has garnered interest. Civetone, found in the scent of civet cats, was thoroughly investigated alongside muscone from musk deer. This research is crucial in understanding chemical communication in mammals, as highlighted by Brahmachary and Dutta (1981) (Brahmachary & Dutta, 1981).

Synthesis and Chemical Studies

Efficient synthesis methods for civetone have been a focus of research. Studies like those conducted by Hamasaki et al. (2000) and Fürstner & Seidel (2000) explore various chemical synthesis techniques for civetone, enhancing its accessibility for use in different applications, such as perfumery and research into pheromones (Hamasaki et al., 2000); (Fürstner & Seidel, 2000).

Applications in Biological and Ecological Studies

Civetone's role in the biological and ecological context has been explored in various studies. For instance, Wilson et al. (2020) investigated civetone as a pheromone candidate in giant pandas, providing insights into mammalian communication and reproductive behaviors (Wilson et al., 2020). Similarly, research on the secretions of civet cats by Dorp et al. (1973) enhances understanding of macrocyclic components in animal glands, contributing to the field of biochemistry and animal physiology (Dorp et al., 1973).

Safety And Hazards

In case of exposure, it is recommended to avoid dust formation, avoid breathing mist, gas or vapors, avoid contacting with skin and eye, use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

properties

IUPAC Name

(9Z)-cycloheptadec-9-en-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H30O/c18-17-15-13-11-9-7-5-3-1-2-4-6-8-10-12-14-16-17/h1-2H,3-16H2/b2-1-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKVZSBSZTMPBQR-UPHRSURJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCC=CCCCCCCCC(=O)CCC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCC/C=C\CCCCCCCC(=O)CCC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H30O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80883434
Record name 9-Cycloheptadecen-1-one, (9Z)-
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Molecular Weight

250.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

White or colourless crystalline mass; Musky aroma
Record name Cycloheptadeca-9-en-1-one
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1400/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
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Solubility

Soluble in oils; Slightly soluble in water, Soluble (in ethanol)
Record name Cycloheptadeca-9-en-1-one
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1400/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Product Name

Civetone

CAS RN

542-46-1, 74244-64-7
Record name Civetone
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Record name 9-Cycloheptadecen-1-one
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Record name Civetone
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Record name Civetone
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Record name 9-Cycloheptadecen-1-one, (9Z)-
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Record name (Z)-9-cycloheptadecen-1-one
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Record name CIVETONE
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Synthesis routes and methods

Procedure details

2-Methoxycarbonyl-9-cycloheptadecenone (92 mg, 0.30 mmol) was dissolved in a mixed solvent of 5% aqueous NaOH/ethanol/THF (2.5:5.0:2.5, vol./vol./vol.) and the solution was refluxed at 80° C. for 5 hours. After cooling to 0° C., the reaction solution was rendered slightly acidic using 10% sulfuric acid aqueous solution and the whole was further refluxed for 10 minutes. After the evaporation of the solvent under reduced pressure, the residue was extracted with ether. The organic layer was washed with saturated sodium hydrogen carbonate aqueous solution, water, and saturated brine, and then dried over anhydrous sodium sulfate. After the evaporation of the solvent under reduced pressure, the crude product was purified by silica gel chromatography (hexane/ethyl acetate=40/1) to obtain the aimed product (71 mg, 95%)
Quantity
92 mg
Type
reactant
Reaction Step One
Name
NaOH ethanol THF
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
95%

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
911
Citations
Y Tanabe, A Makita, S Funakoshi… - Advanced Synthesis …, 2002 - Wiley Online Library
… (Z)Civetone (1) is an attractive ingredient of civet cat musk[2] … of (E)-rich civetone utilizing the Ti-Claisen condensation and … Here we wish to disclose a practical synthesis of (Z)-civetone …
Number of citations: 59 onlinelibrary.wiley.com
AT Blomquist, RW Holley… - Journal of the American …, 1948 - ACS Publications
… In repeating Hunsdiecker’s synthesis of civetone we effected certainsimplifications and … civetone, as its semicarbazone, from aleuritic acid. By the present method a 9.8% yield of civetone…
Number of citations: 44 pubs.acs.org
AT Blomquist, J Wolinsky - Journal of the American Chemical …, 1955 - ACS Publications
… Although several syntheses for the perfumery fixative civetone have been developed,2 little attention has been given to the synthesis of civetone homologs possessing the important …
Number of citations: 16 pubs.acs.org
T Duangyod, C Palanuvej, N Ruangrungsi - J. Chem. Pharm. Res, 2011 - researchgate.net
… Both civetone and normuscone were found in civet fur but not in the feces. Aromatic … as an ingredient showed both civetone and normuscone. Linearity range of civetone was 0-50 µg/ml …
Number of citations: 3 www.researchgate.net
YM Choo, KE Ooi, IH Ooi - Journal of the American Oil …, 1994 - Wiley Online Library
… Civetone is of commercial importance as a fragrance … Civetone had been successfully synthesized (2-8); however, due … from phloionic acid, cis-civetone was synthesized in eleven steps …
Number of citations: 26 aocs.onlinelibrary.wiley.com
J Tsuji, S Hashiguchi - Tetrahedron Letters, 1980 - Elsevier
… that the civetone thus prepared is a … civetone was determined by mase spectrum (m/e 250 M+), and comparison of NMR and IR data with those of an authentic sample of cZs-civetone …
Number of citations: 197 www.sciencedirect.com
R Callejo, MJ Corr, M Yang, M Wang… - … A European Journal, 2016 - Wiley Online Library
The difluoromethylene (CF 2 ) group has a strong tendency to adopt corner over edge locations in aliphatic macrocycles. In this study, the CF 2 group has been introduced into musk …
J Tsuji, S Hashiguchi - Journal of Organometallic Chemistry, 1981 - Elsevier
The metathesis reactions of methyl 10-undecenoate, methyl oleate and oleyl acetate have been carried out using WCl 6 and WOCl 4 as primarycatalysts and SnMe 4 , PbMe 4 , Cp 2 …
Number of citations: 49 www.sciencedirect.com
A Fürstner, G Seidel - Journal of Organometallic Chemistry, 2000 - Elsevier
A concise and stereoselective synthesis of the macrocyclic musk civetone 6 is reported starting from readily available 9-undecynol. The key steps comprise a ring closing metathesis of …
Number of citations: 111 www.sciencedirect.com
MG Rowlands, J Houghton, MH Baker - Biochemical pharmacology, 1988 - Elsevier
… The characteristic musky odour of civetone … civetone has been identified as the cb isomer and bears some structural resemblance to a steroid [l]. The biological properties of civetone …
Number of citations: 5 www.sciencedirect.com

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